molecular formula C25H30N4O B2918216 3-(azepan-1-ylcarbonyl)-N-(3-isopropylphenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251626-91-1

3-(azepan-1-ylcarbonyl)-N-(3-isopropylphenyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No. B2918216
CAS RN: 1251626-91-1
M. Wt: 402.542
InChI Key: LDYBMFFXZZAPQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(azepan-1-ylcarbonyl)-N-(3-isopropylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in the development of new drugs. This compound belongs to the class of naphthyridine derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.

Scientific Research Applications

Fluorescent Heterocycles Synthesis

Researchers have developed a method for synthesizing annelated 2-amino pyridines, such as pyrrolo[2,3-b]pyridines, [1,8]naphthyridines, and pyrido[2,3-b]azepines, through a one-pot, three-component process. This process involves a sequence of coupling-isomerization-enamine-addition-cyclocondensation of an electron-poor (hetero)aryl halide, a terminal propargyl N-tosylamine, and an N,S-ketene acetal. The resulting heterocycles are highly fluorescent and partially pH-sensitive, indicating potential applications in materials science and sensor technology Schramm et al., 2006.

Ionic Liquids

Azepane, a seven-member alicyclic secondary amine, has been used to synthesize a new family of room temperature ionic liquids. These transformations mitigate the disposal issue associated with azepane, a coproduct of diamine production in the polyamide industry. The resulting azepanium ionic liquids exhibit excellent properties such as low viscosity and high conductivity, making them promising alternatives to electrolytes based on volatile organic compounds Belhocine et al., 2011.

Organosoluble Aromatic Polymers

A new naphthylamine-derived aromatic dicarboxylic acid has been synthesized and used to prepare poly(amine−hydrazide)s, which are highly organosoluble and can be cast into transparent and flexible films. These films exhibit high glass-transition temperatures, making them suitable for applications in high-performance materials and possibly in the field of blue-light-emitting materials Liou et al., 2006.

Chiral Discrimination

Studies on chiral discrimination relevant to liquid chromatographic enantioseparation have shown that cellulose phenylcarbamate derivatives can serve as effective chiral stationary phases. This capability is significant for the separation of enantiomers in pharmaceuticals, highlighting the importance of such compounds in enabling chiral separations Yashima et al., 1996.

properties

IUPAC Name

azepan-1-yl-[7-methyl-4-(3-propan-2-ylanilino)-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O/c1-17(2)19-9-8-10-20(15-19)28-23-21-12-11-18(3)27-24(21)26-16-22(23)25(30)29-13-6-4-5-7-14-29/h8-12,15-17H,4-7,13-14H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYBMFFXZZAPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(C)C)C(=O)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepane-1-carbonyl)-7-methyl-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine

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